methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety at position 3 and a thiophene-2-carboxamido group at position 2.
The synthesis of such compounds typically involves cyclocondensation reactions, as seen in and , where multi-step procedures yield substituted heterocycles with yields ranging from 51% to 68% .
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S3/c1-27-21(26)24-9-8-12-16(11-24)30-20(23-18(25)15-7-4-10-28-15)17(12)19-22-13-5-2-3-6-14(13)29-19/h2-7,10H,8-9,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBSEHJZZMJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antitumor, and enzyme inhibitory activities, based on diverse research findings.
Chemical Structure
The compound features a unique structure that combines multiple heterocyclic moieties, including benzothiazole and thiophene rings. This structural complexity is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzothiazole Derivative A | S. aureus | 20-25 |
| Thiophene Derivative B | E. coli | 15-20 |
| Methyl 3-(benzo[d]thiazol-2-yl)... | TBD | TBD |
Antitumor Activity
The compound has been evaluated for its antitumor properties, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have indicated that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic markers .
Case Study: Antitumor Efficacy
In a study involving several thieno[2,3-c]pyridine derivatives, it was found that those with a benzothiazole substituent exhibited enhanced cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising potential as therapeutic agents .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, benzothiazole derivatives have been identified as inhibitors of various enzymes such as acetylcholinesterase (AChE) and certain kinases involved in cancer progression. The inhibition mechanism may involve competitive binding at the enzyme's active site .
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative C | AChE | 15 |
| Methyl 3-(benzo[d]thiazol-2-yl)... | TBD | TBD |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship studies suggest that modifications to the thiophene and benzothiazole moieties can significantly influence biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2.1. Structural Similarities and Key Differences
The target compound shares a tetrahydrothieno[2,3-c]pyridine scaffold with methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a, ). However, the substituents differ significantly:
- Target compound : Benzo[d]thiazol-2-yl (electron-withdrawing) and thiophene-2-carboxamido (planar, aromatic).
- Compound 3a: Cyano and trimethoxyanilino groups (electron-donating methoxy substituents) .
These differences influence electronic properties and binding interactions. For instance, the benzo[d]thiazole moiety may enhance π-π stacking with biological targets, while the trimethoxyanilino group in 3a is associated with microtubule disruption .
Other analogs, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ), exhibit distinct cores (imidazopyridine vs. thienopyridine), leading to varied solubility and metabolic stability .
2.3. Physical and Spectral Properties
Melting Points and Stability
- Compound 11a () : High melting point (243–246°C) due to rigid benzylidene and carbonyl groups .
- Compound 3a () : Lower melting point (180–181°C), likely due to flexible methoxy groups .
- Target Compound : Predicted higher melting point (>200°C) based on aromatic substituents enhancing crystallinity.
Spectral Signatures
- IR Spectroscopy : The target compound’s amide (C=O ~1680–1720 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) groups align with analogs like 3a (IR: 1719 cm⁻¹ for CO) .
- NMR : The benzo[d]thiazole protons in the target compound would resonate downfield (δ ~7.5–8.5 ppm), similar to aromatic protons in 11a (δ 7.29–7.94 ppm) .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for successful cyclization?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:
- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates to form the dihydrothieno-pyridine core .
- Amide coupling between thiophene-2-carboxamide and benzo[d]thiazole derivatives, optimized via reflux in ethanol or dioxane with stoichiometric control to minimize side reactions . Critical conditions include inert atmosphere (N₂/Ar), catalyst loading (e.g., Pd/C), and solvent polarity (dioxane or ethanol/water mixtures for recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C-NMR resolves proton environments (e.g., dihydrothieno-pyridine CH₂ groups at δ 2.5–3.5 ppm) and confirms regiochemistry .
- Mass spectrometry (EI or ESI) validates molecular weight, with fragmentation patterns indicating stability of the fused heterocyclic system .
Q. What are the typical impurities encountered during synthesis, and how can they be separated?
Methodological Answer: Common impurities include:
- Unreacted starting materials (e.g., thiophene-2-carboxamide derivatives).
- Byproducts from incomplete cyclization (e.g., open-chain intermediates). Separation strategies:
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Recrystallization from ethanol/water (4:1) or DMF to isolate high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning proton environments in the dihydrothieno-pyridine moiety?
Methodological Answer:
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm for CH₂ groups) .
- Compare with X-ray crystallography data (e.g., bond lengths and angles from single-crystal studies) to validate assignments .
- Employ variable-temperature NMR to mitigate dynamic effects caused by ring puckering in the dihydrothieno-pyridine system .
Q. What strategies optimize the yield of the target compound during amide coupling?
Methodological Answer:
- Activation of carboxyl groups : Use benzoylisothiocyanate or carbodiimides (e.g., DCC) to form reactive intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing charged intermediates .
- Stoichiometric control : Limit excess reagents to prevent side reactions (e.g., thiohydantoin formation under acylating conditions) .
Q. How can computational chemistry methods aid in predicting reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) calculates transition-state energies for cyclization steps, identifying bottlenecks (e.g., Pd-mediated CO insertion) .
- Molecular dynamics simulations predict solvent effects on crystal morphology during recrystallization .
- Hirshfeld surface analysis (from X-ray data) guides steric and electronic modifications to improve synthetic yields .
Q. What mechanistic insights can be gained from studying palladium-catalyzed steps?
Methodological Answer:
- Oxidative addition/reductive elimination pathways dictate regioselectivity in cyclization. Bulky ligands (e.g., PPh₃) favor formation of the fused pyridine ring .
- Kinetic studies (e.g., reaction progress monitoring via in situ IR) reveal rate-limiting steps, such as CO release from formic acid derivatives .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
Q. Why do IR spectra sometimes show unexpected C=N stretches?
Methodological Answer:
- Tautomerism : The benzo[d]thiazole moiety may exist in thione/thiol forms, altering C=N absorption frequencies .
- Byproduct identification : Use LC-MS to detect imine or hydrazone derivatives formed during amide coupling .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
